molecular formula C31H40N4O7S B2594234 Cortexolone maleate CAS No. 390803-40-4

Cortexolone maleate

Cat. No.: B2594234
CAS No.: 390803-40-4
M. Wt: 612.7 g/mol
InChI Key: NMWGXMJVHMDGSA-BTJKTKAUSA-N
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Mechanism of Action

Target of Action

Cortexolone maleate, also known as clascoterone, primarily targets the androgen receptors in the body . These receptors are expressed throughout the skin, including in sebaceous glands, sebocytes, and dermal papilla cells . By acting as an antagonist at these androgen receptors, this compound can block the effects of androgens that contribute to the development of androgen-dependent conditions .

Mode of Action

This compound interacts with its targets by competing with androgens, such as dihydrotestosterone (DHT), for binding to androgen receptors . This competition inhibits the downstream signalling pathways of androgen receptor-regulated gene transcription in sebaceous glands and dermal papilla cells . As a result, this compound can attenuate the signalling necessary for the pathogenesis of conditions like acne and alopecia .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen receptor signalling cascade . By blocking this pathway, this compound can reduce sebaceous gland proliferation, excess sebum production, and inflammatory pathways . These changes can help alleviate the symptoms of androgen-dependent skin disorders .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability . This compound is topically applied, and it is believed to have selective activity at the site of application . It is metabolized into cortexolone, an inactive metabolite . More detailed information about the ADME properties of this compound is still under investigation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of androgen-regulated lipid and inflammatory cytokine production . This inhibition can reduce sebum production and inflammation, thereby alleviating the symptoms of androgen-dependent skin disorders .

Biochemical Analysis

Biochemical Properties

Cortexolone maleate binds to androgen receptors with high affinity . It competes with androgens such as dihydrotestosterone (DHT) for binding to androgen receptors . This interaction inhibits the downstream signaling pathways of androgen receptor-regulated gene transcription in sebaceous glands and dermal papilla cells , which are responsible for acne pathogenesis .

Cellular Effects

This compound has been shown to have an anti-proliferative effect on small cell lung carcinoma . It also blocks the effects of testosterone and DHT, which contribute to the development of androgen-dependent conditions such as acne and alopecia . In vitro, the antiandrogenic effects of this compound in human primary sebocytes occurred in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves competing with DHT for binding to androgen receptors in the sebaceous gland and hair follicles . This competition attenuates the signaling necessary for acne pathogenesis, such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery .

Metabolic Pathways

This compound is a metabolic intermediate within the glucocorticoid pathway, leading to cortisol . It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase .

Transport and Distribution

It is known that this compound is 84% to 89% bound to plasma proteins in vitro, regardless of drug concentrations .

Subcellular Localization

Understanding the subcellular localization of a compound is crucial for elucidating its activity or function .

Preparation Methods

The synthetic route for ST 148 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic synthesis techniques and requires careful control of reaction parameters to ensure high purity and yield .

Chemical Reactions Analysis

ST 148 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: ST 148 can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .

Scientific Research Applications

ST 148 has a wide range of scientific research applications, including:

Properties

IUPAC Name

(Z)-but-2-enedioic acid;5-(dimethylamino)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O3S.C4H4O4/c1-29(2)24-13-8-11-23-22(24)10-9-15-27(23)35(32,33)28-16-6-7-17-30-18-20-31(21-19-30)25-12-4-5-14-26(25)34-3;5-3(6)1-2-4(7)8/h4-5,8-15,28H,6-7,16-21H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWGXMJVHMDGSA-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017423
Record name N-(4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-butyl-5-(dimethylamino)-naphthalene-1-sulfonamide maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390803-40-4
Record name N-(4-[4-(2-Methoxyphenyl)-piperazin-1-yl]-butyl-5-(dimethylamino)-naphthalene-1-sulfonamide maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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